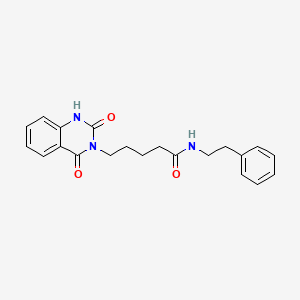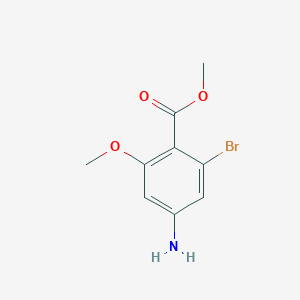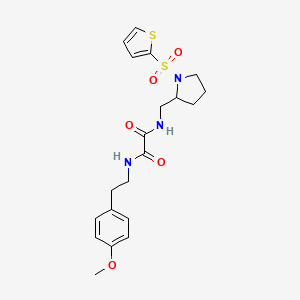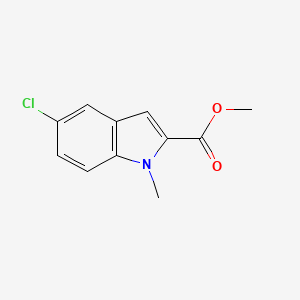
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones are compounds that have attracted the interest of organic chemists . They undergo several biological activities, such as carbonic anhydrase , COX-1/2 , tyrosine kinase inhibitions , and antitumor activity .
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones by the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions was presented .Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis
The oxidation of thiones into carbonyl compounds can be performed using different oxidative reagents . Potassium permanganate and lead tetra acetate were used to oxidize cyclic thiocarbonate into the corresponding carbonate . The oxidation of thioamide into the corresponding amides was achieved using manganese dioxide, ceric ammonium nitrate, and copper nitrate .Physical And Chemical Properties Analysis
The UV-Vis analysis of related compounds were performed using methanol and dichloromethane . The UV-Vis absorbance bands for these compounds at the UV region in methanol were found to be in the range of 343.0 and 345.4 nm .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
One of the applications involves neurokinin-1 (NK1) receptor antagonists, which are significant for their roles in managing emesis and depression. A study by Harrison et al. (2001) developed an orally active, water-soluble NK1 receptor antagonist that demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy for emesis and depression, highlighting the potential therapeutic applications of similar compounds in treating these conditions (Harrison et al., 2001).
Antitumor Activity
Research by Al-Suwaidan et al. (2016) on novel 3-benzyl-4(3H)quinazolinone analogues, including those related to 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide, has shown significant broad-spectrum antitumor activity. These compounds were found to be potent against various cancer cell lines, providing a foundation for further development of quinazolinone derivatives as anticancer agents (Al-Suwaidan et al., 2016).
Molecular Docking and Dynamics
El-Azab et al. (2017) conducted a study focusing on the spectroscopic and reactive properties of a quinazoline derivative, employing molecular docking and dynamics to explore its interactions with biological targets. This research provides insights into the binding modes and potential biological activities of quinazolinone derivatives, suggesting their utility in drug design and development (El-Azab et al., 2017).
Synthesis and Characterization
Another angle of research involves the synthesis and characterization of quinazolinone derivatives, as demonstrated by Berber (2022). The study highlights the importance of reaction conditions in the synthesis of thiazole and quinazolinone compounds, providing valuable information for the development of novel compounds with potential biological activities (Berber, 2022).
Direcciones Futuras
Due to the biological importance of quinazolin-2,4-diones and 2-thioxo-quinazolin-4-ones, their molecular structures are studied by spectroscopic and theoretical methods . Future research could focus on the synthesis and analysis of “5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide” and its potential biological activities.
Propiedades
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19(22-14-13-16-8-2-1-3-9-16)12-6-7-15-24-20(26)17-10-4-5-11-18(17)23-21(24)27/h1-5,8-11H,6-7,12-15H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHRLXIPOPOVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2721976.png)
![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)
![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)


![2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate](/img/structure/B2721986.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)